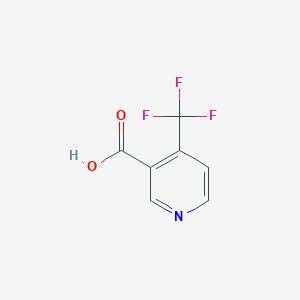

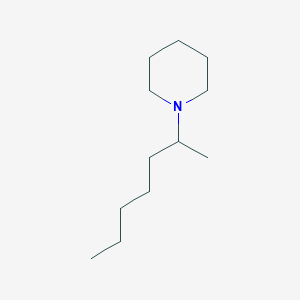

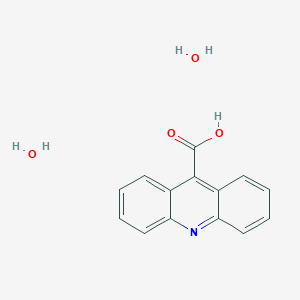

![molecular formula C11H13Cl2N B128499 1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 66503-82-0](/img/structure/B128499.png)

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

概要

説明

The compound “1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride” is a complex organic molecule. It contains a bicyclic structure, which is common in many bioactive compounds . The molecule also includes a chlorophenyl group, which is a common feature in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar bicyclic structures like bicyclo[2.1.1]hexanes have been synthesized using photochemistry to access new building blocks via [2 + 2] cycloaddition . Another method involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes .Molecular Structure Analysis

The molecule likely contains a bicyclic structure, specifically a bicyclo[3.1.0]hexane core . This type of structure is prevalent in natural products and synthetic bioactive compounds .Chemical Reactions Analysis

While specific reactions involving this compound were not found, similar compounds with a bicyclo[3.1.0]hexane core have been involved in transfer hydrochlorination reactions .科学的研究の応用

Novel Synthesis Methods

Innovative Synthesis Techniques : A novel synthesis of 1-azabicyclo[3.1.0]hexane derivatives has been developed using a three-component reaction, highlighting its eco-friendliness and efficiency (Ghorbani et al., 2016).

Efficient Preparation Techniques : The preparation of 2-azabicyclo[2.1.1]hexane hydrochloride demonstrates a batchwise, multigram production method, emphasizing large-scale synthesis feasibility (Liao et al., 2016).

Chemical Structure and Reactions

Structural Synthesis and Reactivity : Research on synthesizing a variety of 3-azabicyclo[3.1.0]hexanes via 1,5-C–H insertion of cyclopropylmagnesium carbenoids explores intricate chemical reactions and structure formation (Kimura et al., 2015).

Biological Activity and Chemical Modification : Studies on the guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin unveil its crucial role in biological activities, including DNA alkylation (Kurosawa et al., 2020).

Asymmetric Synthesis of Bioactive Compounds : Azabicyclo[3.1.0]hexane-1-ols are used as frameworks for the asymmetric synthesis of pharmacologically active products, demonstrating their utility in drug development (Jida et al., 2007).

Advanced Synthetic Techniques : The construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes using tertiary trifluoroborate salts in Suzuki-Miyaura and Chan-Evans-Lam coupling reactions indicates the compound's versatility in pharmaceutical industry (Harris et al., 2017).

Biological and Pharmaceutical Applications

Potential in Antidepressant Development : Research into 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane, a potent and selective triple reuptake inhibitor, sheds light on its potential for treating depression (Micheli et al., 2010).

Role in Neuronal Receptor Antagonism : The discovery of 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride as a neuronal nicotinic acetylcholine α4β2 receptor antagonist highlights its potential application in depression treatment (Nirogi et al., 2020).

Miscellaneous Applications

Conformational Studies and Applications : Investigations into the conformation of GABA locked by embedding in the bicyclo[3.1.0]hexane core structure reveal its significance in various biological and chemical contexts (Jimeno et al., 2011).

Synthesis of Unique Molecular Structures : Research on the synthesis of 3-azabicyclo[3.1.0]hexanes as μ opioid ligands for treating pruritus in dogs demonstrates the versatility of this compound in developing new pharmaceuticals (Lunn et al., 2012).

特性

IUPAC Name |

1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN.ClH/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11;/h1-4,9,13H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGMZXIPZBBCIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

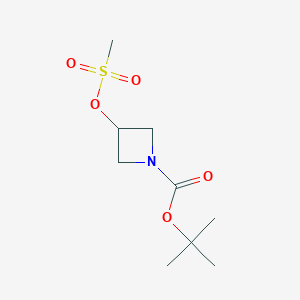

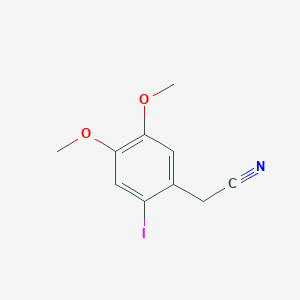

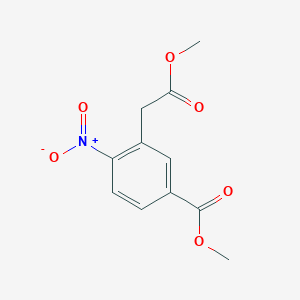

![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)

![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)